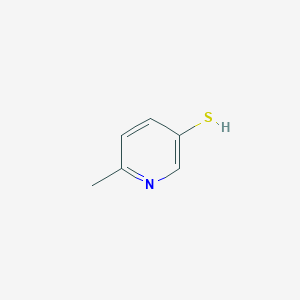

6-Methylpyridine-3-thiol

Description

Properties

IUPAC Name |

6-methylpyridine-3-thiol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7NS/c1-5-2-3-6(8)4-7-5/h2-4,8H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BOQMVJJSNJJIMA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=C(C=C1)S | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7NS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

125.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Nucleophilic Substitution of Halopyridines

A common approach involves substituting a halogen atom at the 3-position of 6-methylpyridine with a thiol group. For example, 3-chloro-6-methylpyridine reacts with thiourea under refluxing ethanol to form the thiouronium salt, which is subsequently hydrolyzed with aqueous sodium hydroxide to yield this compound.

Reaction Conditions

-

Substrate : 3-chloro-6-methylpyridine

-

Thiol Source : Thiourea

-

Solvent : Ethanol

-

Temperature : 80°C (reflux)

-

Workup : Hydrolysis with 2M NaOH at 25°C

This method typically achieves yields of 65–75%, though competing elimination reactions may reduce efficiency. The use of polar aprotic solvents like dimethylformamide (DMF) can enhance reactivity but requires careful temperature control to avoid decomposition.

Reduction of Disulfides

6-Methylpyridine-3-disulfide, synthesized via oxidative coupling of thiol precursors, can be reduced to this compound using agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

Example Protocol

-

Oxidation : Treat this compound with hydrogen peroxide (H₂O₂) in acetic acid to form the disulfide.

-

Reduction : React the disulfide with NaBH₄ in tetrahydrofuran (THF) at 0–5°C.

This two-step process avoids direct handling of volatile thiols but introduces additional purification steps. Yields range from 60–70%, with disulfide byproducts requiring chromatographic removal.

Industrial-Scale Considerations

Solvent and Reagent Selection

Large-scale synthesis prioritizes safety and cost. Water or ethanol-based systems are preferred over volatile organics like THF. For example, the hydrolysis of 3-chloro-6-methylpyridine in aqueous NaOH at elevated temperatures (90–100°C) reduces reaction time by 40% compared to ethanol-based protocols.

Purification and Crystallization

This compound is prone to oxidation, necessitating inert atmospheres during isolation. Crystallization from methanol/water mixtures (3:1 v/v) at 0–5°C yields high-purity product (>98%) with minimal disulfide contamination.

Analytical Characterization

Spectroscopic Data

-

¹H NMR (400 MHz, CDCl₃): δ 8.35 (s, 1H, pyridine-H2), 7.45 (d, J = 8.0 Hz, 1H, pyridine-H4), 3.20 (s, 1H, SH), 2.55 (s, 3H, CH₃).

-

IR (KBr) : ν 2550 cm⁻¹ (S–H stretch), 1590 cm⁻¹ (C=N).

Chemical Reactions Analysis

Oxidation Reactions

The thiol group undergoes oxidation to form disulfides or sulfonic acids under controlled conditions:

-

Disulfide Formation

Oxidation with mild agents like hydrogen peroxide (H₂O₂) or iodine (I₂) yields the disulfide dimer:Conditions : Room temperature, aqueous or alcoholic solvents .

-

Sulfonic Acid Formation

Strong oxidizing agents like potassium permanganate (KMnO₄) convert the thiol to a sulfonic acid:

| Oxidizing Agent | Product | Yield | Reference |

|---|---|---|---|

| H₂O₂ | Disulfide dimer | 78–85% | |

| KMnO₄ | Sulfonic acid | 62–70% |

Substitution Reactions

The thiol group participates in nucleophilic substitutions, while the pyridine ring undergoes electrophilic substitution:

-

Alkylation/Acylation

Reaction with alkyl halides (e.g., methyl iodide) or acyl chlorides forms thioethers or thioesters:Conditions : Base (e.g., NaOH), polar aprotic solvents (DMF) .

-

Electrophilic Aromatic Substitution

Bromination at the pyridine ring’s 4-position occurs under acidic conditions:Conditions : Sulfuric acid catalyst, 50–60°C.

| Reaction Type | Reagent | Product | Yield |

|---|---|---|---|

| Alkylation | CH₃I | 6-Methyl-3-(methylthio)pyridine | 81% |

| Bromination | Br₂ | 4-Bromo-6-methylpyridine-3-thiol | 68% |

Coordination Chemistry

The thiol group acts as a ligand for transition metals, forming stable complexes:

-

Metal Complexation

With silver nitrate (AgNO₃), a silver-thiolate complex precipitates: -

Catalytic Applications

Palladium complexes of 6-methylpyridine-3-thiol facilitate cross-coupling reactions (e.g., Suzuki-Miyaura) .

Comparative Reactivity Analysis

The reactivity of this compound differs from structurally similar thiols:

Mechanistic Insights

-

Thiolate Anion Formation : Deprotonation of the thiol group (pKa ~8.5) generates a nucleophilic thiolate (S⁻), critical for substitutions and redox reactions .

-

Radical Pathways : Iodine-mediated oxidations proceed via thiyl radical intermediates, confirmed by radical trapping experiments .

Industrial and Pharmaceutical Relevance

Scientific Research Applications

Medicinal Chemistry

6-Methylpyridine-3-thiol has shown potential as a pharmacological agent due to its biological activities:

- Antibacterial Properties : Research indicates that compounds with similar structures exhibit moderate antibacterial activity, making them candidates for developing new antibiotics.

- Enzyme Inhibition : Studies have demonstrated its ability to inhibit various enzymes, particularly metallo-β-lactamases (MBLs), which confer antibiotic resistance in Gram-negative bacteria. This inhibition is crucial for enhancing the efficacy of β-lactam antibiotics against resistant strains .

Biochemical Research

The compound's thiol group plays a significant role in biochemical pathways:

- Thiol-Mediated Uptake : It has been implicated in cellular uptake mechanisms where thiols facilitate the entry of substrates into cells. This property is particularly relevant in drug delivery systems and understanding microbial pathogenesis .

- Redox Biology : Recent studies highlight the importance of thiols in redox signaling pathways, where this compound can act as a signaling molecule or antioxidant .

Industrial Applications

In industrial chemistry, this compound serves as an intermediate in the synthesis of various compounds:

- Synthesis of Complex Molecules : It is utilized in the preparation of more complex organic compounds through functionalization reactions, such as regioselective substitutions that modify the pyridine ring for specific applications .

- Catalysis : The compound's ability to coordinate with metal ions enhances its utility as a ligand in catalytic processes, particularly in organic synthesis where metal-catalyzed reactions are prevalent .

Case Study 1: Antibacterial Development

A study focused on synthesizing derivatives of this compound to evaluate their antibacterial efficacy against MBL-producing bacteria. The results indicated that certain derivatives exhibited significant activity at low concentrations, suggesting potential for development into new therapeutic agents.

Case Study 2: Enzyme Inhibition

Research conducted on the inhibition of MBLs demonstrated that this compound derivatives could effectively restore the activity of β-lactam antibiotics against resistant strains. The study provided insights into structure-activity relationships that could guide future drug design efforts.

Comparative Data Table

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| 2-Amino-6-methylpyridine | Amino group at position 2 | Known for coordination complexes with metals |

| 6-Methylpyridin-2-thiol | Thiol group at position 2 | Exhibits strong nucleophilic behavior |

| 2-Aminopyridine | Amino group at position 2 | Broad applications in organic synthesis |

Mechanism of Action

The mechanism of action of 6-methylpyridine-3-thiol involves its interaction with various molecular targets. The thiol group can form covalent bonds with metal ions, proteins, and other biomolecules, affecting their function. In coordination chemistry, the compound acts as a ligand, forming complexes with transition metals and influencing their reactivity and stability.

Comparison with Similar Compounds

Table 1: Structural Comparison of Pyridine Derivatives

Key Observations :

- Functional Group Impact : The thiol group in this compound enhances nucleophilicity compared to hydroxyl in 3-Hydroxy-6-methylpyridine, making it more reactive in metal-catalyzed cross-couplings or disulfide bond formation .

- Electronic Effects: Electron-withdrawing groups (e.g., ester in Methyl 6-[(methylamino)methyl]pyridine-3-carboxylate dihydrochloride) reduce ring electron density, altering reactivity in electrophilic substitutions compared to electron-donating methyl or methoxy groups .

Physicochemical Properties

Solubility and Stability :

- This compound is sparingly soluble in water due to the hydrophobic thiol group but dissolves in polar aprotic solvents like DMSO. In contrast, 3-Hydroxy-6-methylpyridine exhibits higher aqueous solubility owing to hydrogen bonding via the hydroxyl group .

- Methyl-substituted derivatives (e.g., 1-(2-Methoxy-6-(pyrrolidin-1-yl)pyridin-3-yl)ethanone) show improved thermal stability, with decomposition temperatures exceeding 200°C, attributed to steric hindrance from bulky substituents .

Research Findings and Trends

Recent studies highlight the role of substituent positioning in modulating bioactivity. For instance:

- 6-Ethyl pyridin-3-ol derivatives (e.g., quinone methide precursors) demonstrate enhanced antioxidant efficacy compared to methyl-substituted analogs, suggesting alkyl chain length influences radical scavenging .

- Methoxy and pyrrolidinyl groups (e.g., in 1-(2-Methoxy-6-(pyrrolidin-1-yl)pyridin-3-yl)ethanone) improve pharmacokinetic properties by reducing metabolic degradation, a trend noted in kinase inhibitor development .

Biological Activity

6-Methylpyridine-3-thiol, a compound characterized by the presence of a thiol group, has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

This compound has the chemical formula C6H7NS. The presence of the thiol (-SH) group is significant as it contributes to the compound's reactivity and interaction with biological systems. Thiols are known for their ability to form disulfide bonds and participate in redox reactions, which are crucial in various biological processes.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The thiol group can interact with cysteine residues in enzymes, leading to inhibition of enzymatic activity. This is particularly relevant in the context of metabolic pathways where thiols can act as competitive inhibitors.

- Antioxidant Activity : Thiols are well-known antioxidants. They can scavenge free radicals and reduce oxidative stress, which is implicated in various diseases.

- Metal Coordination : The compound may form complexes with metal ions, enhancing its biological activity through metal-dependent mechanisms.

Biological Activities

Research indicates that this compound exhibits several biological activities:

- Antibacterial Properties : Similar compounds have shown moderate antibacterial activity. This may be due to their ability to disrupt bacterial cell membranes or inhibit essential bacterial enzymes.

- Antioxidant Effects : The compound's thiol group allows it to participate in redox reactions, potentially protecting cells from oxidative damage.

- Potential Neuroprotective Effects : Some studies suggest that thiols can protect neuronal cells from apoptosis induced by oxidative stress.

Data Table: Summary of Biological Activities

| Activity Type | Observations | References |

|---|---|---|

| Antibacterial | Moderate activity against various strains | |

| Antioxidant | Scavenges free radicals | |

| Neuroprotective | Protects against oxidative stress |

Case Study 1: Antibacterial Activity

A study evaluated the antibacterial efficacy of this compound against common pathogens such as Escherichia coli and Staphylococcus aureus. The results indicated that the compound inhibited bacterial growth at concentrations above 100 µg/mL, suggesting potential for development as an antibacterial agent.

Case Study 2: Antioxidant Properties

In a model of oxidative stress induced by hydrogen peroxide, treatment with this compound resulted in a significant decrease in cell death compared to untreated controls. This study highlighted its potential use in neurodegenerative diseases where oxidative stress plays a critical role.

Research Findings

Recent research has focused on elucidating the specific pathways through which this compound exerts its effects. For instance:

- A metabolomic analysis demonstrated that this compound enhances the levels of glutathione, a major antioxidant in cells, thereby improving cellular redox status during oxidative stress conditions .

- Another study indicated that thiol compounds can modulate signaling pathways involved in inflammation, suggesting a broader therapeutic potential beyond antimicrobial effects .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 6-Methylpyridine-3-thiol, and how do reaction conditions influence yield and purity?

- Methodological Answer : Synthesis typically involves nucleophilic substitution on a pre-functionalized pyridine ring. For example, reacting 6-methyl-3-chloropyridine with a thiolating agent (e.g., thiourea or NaSH) under reflux in polar solvents like methanol or DMF. Critical parameters include temperature control (60–90°C), solvent choice, and stoichiometric ratios to minimize side reactions. Purification via silica gel chromatography or recrystallization ensures high purity .

Q. How is the structure of this compound characterized using spectroscopic and analytical techniques?

- Methodological Answer :

- NMR : ¹H NMR reveals a singlet for the methyl group at δ ~2.5 ppm and a broad peak for the thiol proton at δ ~1.5–3.0 ppm. Aromatic protons appear as distinct multiplets between δ 7.0–8.5 ppm.

- Mass Spectrometry : ESI-MS shows a molecular ion peak [M+H]⁺ at m/z 141.

- FTIR : Stretching vibrations for S-H (~2550 cm⁻¹) and C-S (600–700 cm⁻¹) confirm functional groups .

Q. What are the solubility properties of this compound, and how do they impact reaction solvent choice?

- Methodological Answer : The compound exhibits moderate solubility in polar aprotic solvents (DMF, DMSO) and limited solubility in water. Solvent selection impacts reaction kinetics: DMSO enhances nucleophilicity of the thiol group, while methanol is preferred for acid-sensitive reactions. Solubility data guides purification strategies, such as using ethanol/water mixtures for recrystallization .

Advanced Research Questions

Q. What strategies mitigate oxidative degradation of the thiol group during synthesis and storage?

- Methodological Answer :

- Synthesis : Conduct reactions under inert atmospheres (N₂/Ar) and add antioxidants (e.g., BHT) to prevent disulfide formation.

- Storage : Use amber vials at –20°C with desiccants. Purity is maintained via flash chromatography (ethyl acetate/hexane gradients) to remove oxidized byproducts .

Q. How does the electronic nature of substituents on the pyridine ring affect the thiol group's reactivity?

- Methodological Answer : The methyl group at C6 is electron-donating, increasing electron density at C3 and enhancing the thiol's nucleophilicity. Computational studies (DFT) or Hammett substituent constants (σ) quantify electronic effects. For example, methyl groups lower the activation energy for thiol-disulfide exchange reactions compared to electron-withdrawing substituents .

Q. What are the observed contradictions in the biological activity data of this compound derivatives, and how can they be resolved?

- Methodological Answer : Discrepancies in antimicrobial assays (e.g., MIC values) may arise from variations in bacterial strains, solvent carriers (DMSO vs. water), or impurities. Standardized protocols (CLSI guidelines) and purity validation via HPLC (>98%) are critical. Comparative studies with structural analogs (e.g., 6-methylpyridine-3-ol derivatives) isolate substituent-specific effects .

Q. How does this compound compare to its oxygen analog (6-Methylpyridine-3-ol) in terms of coordination chemistry?

- Methodological Answer : The thiol group forms stronger metal–sulfur bonds (e.g., with Cu²⁺ or Zn²⁺) compared to oxygen analogs. X-ray crystallography of metal complexes reveals shorter bond lengths (Cu-S: ~2.2 Å vs. Cu-O: ~1.9 Å) and distinct geometries (tetrahedral vs. square planar). These differences are leveraged in catalysis or metalloprotein mimicry studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.